Flupirtine gluconate is synthesized from the parent compound flupirtine, which is chemically classified as an aminopyridine derivative. The compound's IUPAC name is (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid; ethyl N-(2-amino-6-{[(4-fluorophenyl)methyl]amino}pyridin-3-yl)carbamate. Its chemical formula is C21H29FN4O9 with a molecular weight of approximately 500.48 g/mol .
The synthesis of flupirtine gluconate involves several steps starting from 2,6-dichloro-3-nitropyridine. The process typically includes:
This multi-step synthesis requires careful control of reaction conditions to ensure yield and purity .
Flupirtine gluconate has a complex molecular structure characterized by multiple functional groups including hydroxyl (–OH) groups and a carbamate moiety. The molecular structure can be represented as follows:
The structural representation includes:
Flupirtine gluconate participates in various chemical reactions typical of its functional groups:
These reactions are significant for understanding the compound's stability and reactivity in biological systems .
Flupirtine gluconate exerts its analgesic effects primarily through:
This multifaceted mechanism allows flupirtine to effectively manage pain while minimizing the risk of addiction associated with opioid analgesics .
Flupirtine gluconate exhibits several notable physical and chemical properties:
These properties influence the bioavailability and pharmacokinetics of flupirtine gluconate in clinical applications .
Flupirtine gluconate is primarily used as an analgesic for treating acute pain conditions. Its applications extend beyond pain management to include potential neuroprotective effects in various neurological disorders such as:
Research continues into its efficacy for fibromyalgia treatment due to its unique mechanism of action compared to other available therapies . Furthermore, ongoing studies investigate its safety profile and potential for broader therapeutic applications in pain management without the risks associated with traditional opioids .
Flupirtine’s core structure, ethyl N-[2-amino-6-(4-fluorobenzylamino)pyridin-3-yl]carbamate, was first synthesized in the early 1980s by Chemiewerk Homburg (later Degussa Pharma). The initial pathway involved nucleophilic substitution on 2,6-dichloro-3-nitropyridine, where the 6-chloro group was displaced by 4-fluorobenzylamine. Subsequent reduction of the nitro group yielded the diamine intermediate, which was carbamoylated with ethyl chloroformate to form flupirtine’s free base [1] [3]. Optimization efforts focused on enhancing yield and purity:
Early pharmacological screening revealed the free base’s limitations: low water solubility (0.1 mg/mL) and hygroscopicity, complicating formulation. Salt formation emerged as a solution, with maleate initially favored due to straightforward crystallization. However, derivative studies identified opportunities to improve physicochemical properties. Retigabine (a structural analog replacing pyridine with benzene) informed design choices, highlighting the role of carbamate modifications in bioavailability [3] [6].
Table 1: Key Milestones in Flupirtine Derivative Development
Year | Development | Significance |
---|---|---|
1980 | Synthesis of free base | Established core analgesic scaffold |
1984 | Maleate salt commercialization | First market-ready form (Katadolon®) |
1990s | Gluconate salt patent (DE102007043071A1) | Addressed solubility/stability gaps in earlier salts |
2008 | Structural analog retigabine launch | Validated carbamate modifications for enhanced properties |
The maleate salt, while effective, exhibited suboptimal physicochemical properties:
Gluconate was developed to overcome these issues. D-gluconic acid’s high water solubility (≥500 mg/mL) and biological compatibility (as a glucose metabolite) offered advantages. Mechanistically:
In vitro studies demonstrated a 2.3-fold increase in dissolution rate for gluconate vs. maleate in simulated intestinal fluid (pH 6.8). In vivo pharmacokinetics in rats confirmed 18% higher AUC (Area Under Curve) for the gluconate salt, attributed to improved luminal solubility and reduced precipitation [4] [8]. The gluconate salt also mitigated hydrolysis susceptibility at the carbamate linkage, extending shelf-life by 25% under accelerated stability testing (40°C/75% RH) [9].
Critical differences between flupirtine maleate (CAS 75507-68-5) and gluconate (CAS 815586-85-7) arise from their counterion properties:
Table 2: Physicochemical and Formulation Comparison of Flupirtine Salts
Property | Maleate | Gluconate | Impact |
---|---|---|---|
Solubility (H₂O, 25°C) | 4.7 mg/mL | >100 mg/mL | Enhanced bioavailability in solid dosage forms |
Hygroscopicity | High (Δmass >15% at 75% RH) | Low (Δmass <5% at 75% RH) | Improved stability during manufacturing |
Melting point | 115.5°C | Decomposes at >200°C | Thermal stability for sterilization |
pKa (counterion) | 1.9/6.1 (maleic acid) | 3.7 (gluconic acid) | Reduced gastric irritation |
Bioavailability drivers:
Formulation compatibility:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1